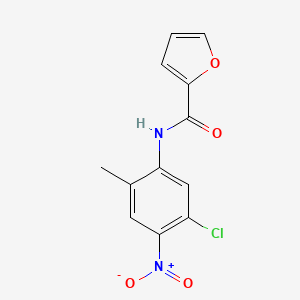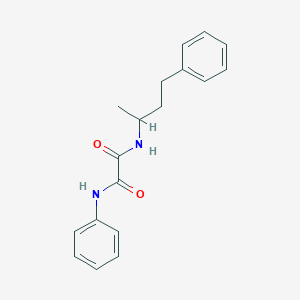
N-(4-methoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide, commonly known as MNPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNPT belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities. In
Mécanisme D'action
The mechanism of action of MNPT is not fully understood, but studies have suggested that it acts on multiple targets in the body. MNPT has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). MNPT also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
MNPT has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, MNPT inhibits cell proliferation, induces apoptosis, and reduces the expression of genes involved in cancer cell survival. In inflammatory cells, MNPT reduces the production of pro-inflammatory cytokines and inhibits the activity of COX-2. In the brain, MNPT reduces oxidative stress and inflammation, which are key factors in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MNPT has several advantages for lab experiments, including its high purity and stability. MNPT is also relatively easy to synthesize, which makes it accessible for researchers. However, MNPT has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers should take these factors into consideration when designing experiments with MNPT.
Orientations Futures
There are several future directions for research on MNPT. One direction is to further investigate its mechanism of action and identify its molecular targets in the body. Another direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, studies could investigate the pharmacokinetics and pharmacodynamics of MNPT to better understand its efficacy and safety in vivo. Overall, MNPT has the potential to be a valuable tool in scientific research and a promising therapeutic agent for various diseases.
Applications De Recherche Scientifique
MNPT has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that MNPT exhibits anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. MNPT also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, MNPT has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-25-17-8-2-14(3-9-17)19-18(26)21-12-10-20(11-13-21)15-4-6-16(7-5-15)22(23)24/h2-9H,10-13H2,1H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJGVYKTEPCJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-fluorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3967180.png)
![17-(3-chloro-4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3967184.png)

![(1R,9aR)-1-[(3-piperidin-1-ylazetidin-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B3967209.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B3967219.png)

![2-isopropyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B3967231.png)
![diisobutyl [anilino(4-fluorophenyl)methyl]phosphonate](/img/structure/B3967235.png)



![methyl 4-(5-{[3-(3-phenylpropanoyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3967254.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967266.png)